(5-methylfuran-2-yl)-(oxan-4-yl)methanol
Overview
Description
(5-methylfuran-2-yl)-(oxan-4-yl)methanol is an organic compound that features a furan ring substituted with a methyl group and a tetrahydropyran ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylfuran-2-yl)-(oxan-4-yl)methanol can be achieved through several methods. One common approach involves the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, producing the desired compound along with other furan-based derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable feedstocks such as biomass-derived 5-hydroxymethylfurfural. The process includes catalytic hydrogenation and hydrodeoxygenation reactions, which are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-methylfuran-2-yl)-(oxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
Major products formed from these reactions include furan-based primary, secondary, and tertiary amines, as well as other N-, O-, and S-containing heterocycles .
Scientific Research Applications
(5-methylfuran-2-yl)-(oxan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (5-methylfuran-2-yl)-(oxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-methylfuran-2-yl)-(oxan-4-yl)methanol include:
5-Methylfuran-2-ylmethanol: A related compound with similar structural features and reactivity.
2-Methylfuran: Another furan derivative with applications in the synthesis of value-added chemicals and fuels.
Uniqueness
The uniqueness of this compound lies in its combination of the furan and tetrahydropyran rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)-(oxan-4-yl)methanol |
InChI |
InChI=1S/C11H16O3/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11-12H,4-7H2,1H3 |
InChI Key |
DZJGYHGOKFONIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCOCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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